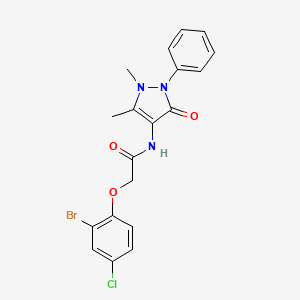![molecular formula C18H22O3 B15006148 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B15006148.png)
4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione is a synthetic organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The spiro structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the reaction of 4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione with phenylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then subjected to reflux, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 1,4-Diazaspiro[5.5]undecane-3,5-dione
- 3-(3-Methyl-2-thienyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione stands out due to its unique spiro structure and the presence of both phenyl and oxaspiro moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H22O3 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione |
InChI |
InChI=1S/C18H22O3/c1-17(2)15(19)18(11-7-4-8-12-18)14(21-16(17)20)13-9-5-3-6-10-13/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
WRFDQTVPXGCZCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)


![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)
![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)
![ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B15006117.png)
![N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide](/img/structure/B15006124.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15006131.png)
![4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B15006150.png)
![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B15006158.png)
![3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine](/img/structure/B15006160.png)
